molecular formula C13H12O3 B8798265 Ethyl 6-hydroxynaphthalene-1-carboxylate CAS No. 90162-14-4

Ethyl 6-hydroxynaphthalene-1-carboxylate

Cat. No. B8798265
CAS RN: 90162-14-4
M. Wt: 216.23 g/mol
InChI Key: IVLITUODSPOGMP-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxynaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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properties

CAS RN

90162-14-4

Product Name

Ethyl 6-hydroxynaphthalene-1-carboxylate

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 6-hydroxynaphthalene-1-carboxylate

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)12-5-3-4-9-8-10(14)6-7-11(9)12/h3-8,14H,2H2,1H3

InChI Key

IVLITUODSPOGMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (2.3 mL, 31.9 mmol) was slowly added to a solution of 6-hydroxy-1-naphthoic acid (3 g, 15.9 mmol) in ethanol (140 mL) and stirred under N2. After addition, the reaction mixture was heated at reflux under nitrogen for 6 days. The reaction mixture was cooled to room temperature and concentrated to give the crude product as an oil. The oil was carefully partitioned between 5% NaHCO3 and EtOAc. The organic phase was separated and washed with brine, dried over MgSO4, filtered and the filtrate was concentrated to give 3 g (87%) of the product as a red amorphous solid. 1H NMR (400 MHz, DMSO-d6): δ 9.92 (s, 1 H), 8.57 (m, 1 H), 7.92 (d, J=8 Hz, 1 H), 7.85 (d, J=7 Hz, 1 H), 7.45 (t, J=8, 1 H), 7.20-7.18 (m, 2 H), 4.38-4.33 (m, 2 H), 1.34 (t, J=7 Hz, 3 H).
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Yield
87%

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